REACTION_CXSMILES
|
[CH:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9])=[CH:2][CH3:3].[CH2:10](Br)[CH:11]=[CH2:12].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][CH:10]=[CH:11][CH3:12])[CH:2]=[CH2:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=CC)OCCCCO
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
ADDITION
|
Details
|
the filtrate was poured
|
Type
|
DISTILLATION
|
Details
|
into distilled water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed again with fresh toluene
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCCCCOC=CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |